molecular formula C18H30N2O2 B12641062 Dodecyl N-(4-pyridyl)carbamate CAS No. 125329-97-7

Dodecyl N-(4-pyridyl)carbamate

Cat. No.: B12641062
CAS No.: 125329-97-7
M. Wt: 306.4 g/mol
InChI Key: ANSQUOMWCMBAAA-UHFFFAOYSA-N
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Description

Dodecyl N-(4-pyridyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their stability and versatility in various chemical reactions. This compound features a dodecyl group (a 12-carbon alkyl chain) attached to a carbamate moiety, which is further linked to a pyridyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl N-(4-pyridyl)carbamate typically involves the reaction of dodecylamine with 4-pyridyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:

Dodecylamine+4-Pyridyl isocyanateDodecyl N-(4-pyridyl)carbamate\text{Dodecylamine} + \text{4-Pyridyl isocyanate} \rightarrow \text{this compound} Dodecylamine+4-Pyridyl isocyanate→Dodecyl N-(4-pyridyl)carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with moisture or oxygen. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and higher yields. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is continuously extracted and purified, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Dodecyl N-(4-pyridyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Dodecylamine and 4-pyridylamine.

    Substitution: Various substituted pyridyl carbamates.

Scientific Research Applications

Dodecyl N-(4-pyridyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to permeate cell membranes.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Dodecyl N-(4-pyridyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and penetrate cells more effectively. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-pyridyl)carbamate: Similar structure but with a shorter alkyl chain.

    Ethyl N-(4-pyridyl)carbamate: Similar structure with an ethyl group instead of a dodecyl group.

    Butyl N-(4-pyridyl)carbamate: Contains a butyl group instead of a dodecyl group.

Uniqueness

Dodecyl N-(4-pyridyl)carbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes or hydrophobic environments.

Properties

CAS No.

125329-97-7

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

dodecyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21)

InChI Key

ANSQUOMWCMBAAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC=NC=C1

Origin of Product

United States

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